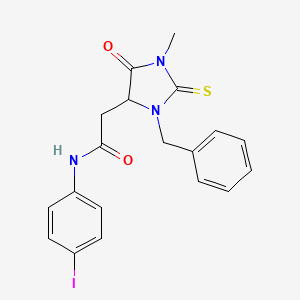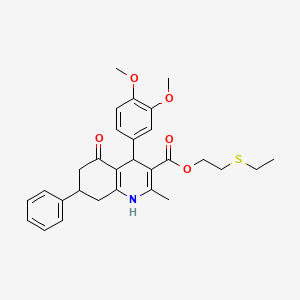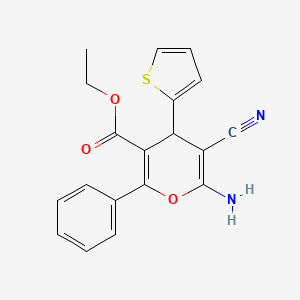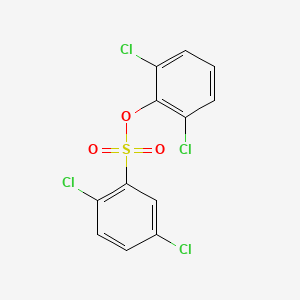
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide, also known as BI-69A11, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioxoimidazolidinone derivatives and has been found to have significant activity against several diseases.
Wirkmechanismus
The mechanism of action of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide involves the inhibition of several signaling pathways that are involved in the pathogenesis of various diseases. In cancer cells, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. In inflammation, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the JNK signaling pathway, which is involved in neuronal apoptosis.
Biochemical and Physiological Effects:
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have several biochemical and physiological effects in scientific research. In cancer cells, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage. In neurological disorders, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to reduce oxidative stress, inhibit neuronal apoptosis, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in lab experiments include its potent activity against several diseases, its well-defined mechanism of action, and its availability for purchase from several chemical suppliers. The limitations of using 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in lab experiments include its relatively high cost, its potential toxicity at high concentrations, and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to develop more potent derivatives of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide with improved pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in different disease models. Finally, research is needed to investigate the potential side effects of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide and its long-term safety profile.
In conclusion, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in several diseases. Its well-defined mechanism of action and potent activity against several diseases make it a promising candidate for further research and development. Future research on 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide should focus on its potential therapeutic applications in other diseases, the development of more potent derivatives, and the determination of its optimal dosage and administration.
Synthesemethoden
The synthesis of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide involves the reaction of 4-iodoaniline with 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)acetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been extensively studied for its potential therapeutic applications in several diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have potent anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(3-benzyl-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O2S/c1-22-18(25)16(11-17(24)21-15-9-7-14(20)8-10-15)23(19(22)26)12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXKRWALIVKDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)
![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)

![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)
![2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B5068623.png)


![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)
![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)